7-Methoxybenzofuran-3(2H)-one

Overview

Description

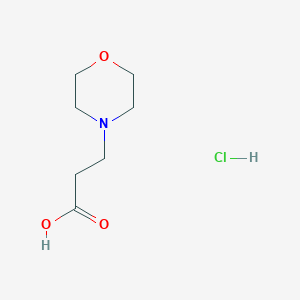

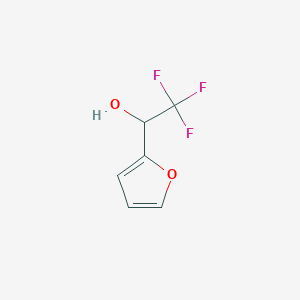

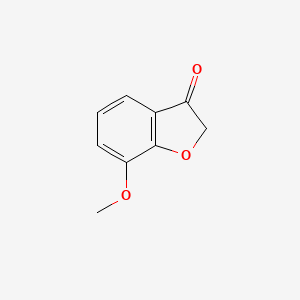

7-Methoxybenzofuran-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 165.1914 and a molecular formula of C9H11NO2 . Its IUPAC name is 7-methoxy-2,3-dihydro-1-benzofuran-3-amine .

Synthesis Analysis

The synthesis of 7-Methoxybenzofuran-3(2H)-one and its derivatives can be achieved through various methods such as acylation, alkylations, and sulfonylation . For instance, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC, 1) was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . Thirty-three DMC derivatives were synthesized, including 4′-O-monosubstituted-DMC (2), 7-O-acylated-4-hydroxycoumarin derivatives (3), stilbene–coumarin derivatives (4), 2′,4′-disubstituted-DMC (5), and flavanone derivatives (6) .Molecular Structure Analysis

The molecular structure of 7-Methoxybenzofuran-3(2H)-one consists of a benzofuran core with a methoxy group at the 7-position . The canonical SMILES representation is COC1=CC=CC2=C1OCC2N .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxybenzofuran-3(2H)-one include a molecular weight of 165.1914 and a molecular formula of C9H11NO2 . It has 3 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications

Comprehensive Analysis of 7-Methoxybenzofuran-3(2H)-one Applications

7-Methoxybenzofuran-3(2H)-one is a compound that has garnered interest in various scientific research fields due to its unique chemical structure and potential applications. Below is a detailed analysis of its applications across different scientific domains.

Pharmaceutical Research: Anticancer Properties: One of the prominent applications of 7-Methoxybenzofuran-3(2H)-one is in the field of pharmaceutical research, particularly in the development of anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various carcinoma cell lines. For instance, certain derivatives have demonstrated strong cytotoxicity against neuroblastoma (SH-SY5Y) and lung cancer (A-549) cell lines, indicating potential as therapeutic agents .

Molecular Docking Studies: Drug Design: The compound’s derivatives have also been used in molecular docking studies to understand their interaction with biological targets such as cyclin-dependent kinase 2 (CDK2). These studies are crucial for drug design as they provide insights into the structural requirements for the binding and activity of potential drug candidates .

Synthetic Chemistry: Derivative Synthesis: In synthetic chemistry, 7-Methoxybenzofuran-3(2H)-one serves as a starting material for the synthesis of various derivatives. These derivatives are then used to study structure-activity relationships (SAR), which help in understanding the impact of structural changes on biological activity .

Biological Studies: Bioactive Compound Isolation: The compound has been isolated from natural sources, such as seeds of Syzygium nervosum, due to its intriguing biological activities. This isolation is significant for biological studies aiming to discover and utilize bioactive compounds from natural products .

properties

IUPAC Name |

7-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJBSTJSAZCHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384735 | |

| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxybenzofuran-3(2H)-one | |

CAS RN |

7169-37-1 | |

| Record name | 7-Methoxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What were the key findings regarding the structural characterization of 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b)?

A1: The research article "Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones" [] successfully synthesized and characterized several novel aurone derivatives, including 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one (3b). The study confirmed the structure of compound 3b through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Furthermore, the researchers solved the crystal structure of 3b using single-crystal X-ray diffraction data, providing valuable insights into its three-dimensional conformation and supramolecular interactions. This detailed structural information is crucial for understanding the compound's potential biological activity and for designing future studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.